2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.158. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Activities
Synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes : These complexes, synthesized using (2-pyridyl)alkyl carboxylic acids, demonstrate effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Copper(II) Complexes and Catalytic Activity : Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates were prepared from 6-methoxycarbonylpyridine-2-carboxylic acid and shown to form stable complexes with Cu(II) ions, demonstrating catalytic activity for addition reactions (Drabina et al., 2010).
Chemical Transformations
- Transformations of Acylation Products : The acylation products of 2-aryl-5-hydrazino-4-X-1,3-oxazoles undergo recyclization and transform into derivatives of 1,3,4-oxadiazol-2-ylglycine or its phosphonyl analog (Golovchenko et al., 2005).
Biological Activities
Antimicrobial Activities of 1,2,4-Triazoles : The study on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed their significant antimicrobial activity (Bayrak et al., 2009).
Anti-Inflammation and Antimalarial Profile : A study on 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester showed potent anti-inflammation activity in vitro and significant antimalarial activity (Eya’ane Meva et al., 2021).
Structural and Optoelectronic Properties
Novel Oxazole-Based Emitters for OLEDs : Two novel oxazole derivatives were synthesized and characterized for their use in organic light-emitting diodes (OLEDs), exhibiting high photoluminescent quantum yield and efficiency (Xing et al., 2017).
Structural Assessment of Complexes : The synthesis and structural assessment of various complexes, such as those involving methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, have been studied for their potential applications (Castiñeiras et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
It’s worth noting that similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridine derivatives have been implicated in the modulation of γ-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These compounds may also have potential applications in the treatment of cancer and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Therefore, it’s difficult to identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESRXJDGURDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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